3-bromo-N-(2-phenylethyl)aniline
Description
3-Bromo-N-(2-phenylethyl)aniline (molecular formula: C₁₄H₁₄BrN) is a substituted aniline derivative featuring a bromine atom at the meta position of the aromatic ring and a 2-phenylethyl group attached to the nitrogen. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound can be synthesized via palladium-catalyzed hydroamination reactions, as demonstrated in studies where styrene reacts with bromoaniline derivatives under optimized conditions to yield N-(2-phenylethyl)aniline analogs in high yields . Its structural versatility allows for further functionalization, enabling applications in drug discovery and materials science .
Properties
Molecular Formula |
C14H14BrN |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
3-bromo-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C14H14BrN/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2 |
InChI Key |
CSKYNTQMTAQFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Bromination
- N-(2-Phenylethyl)-p-bromoaniline: This positional isomer has bromine at the para position. Palladium-catalyzed reactions with p-bromoaniline show excellent yields (~85–95%), comparable to the meta-substituted derivative.
- 3-Bromo-N-(2-phenylethyl)aniline: The meta-bromo substitution introduces steric hindrance near the amino group, which can reduce nucleophilicity compared to the para isomer. This difference is critical in directing regioselectivity in cross-coupling reactions .
Variations in N-Substituents
- 3-Bromo-N-(2-fluorobenzyl)aniline : Replacing the phenethyl group with a fluorobenzyl moiety (C₁₃H₁₁BrFN) introduces electron-withdrawing fluorine, lowering basicity and altering solubility. Such derivatives are explored in fluorinated drug candidates .
- 3-Bromo-N-(1-phenylethyl)aniline hydrochloride : The 1-phenylethyl substituent creates a branched structure, increasing steric bulk. This isomerization impacts crystal packing and bioavailability, as seen in its hydrochloride salt form (MW: 312.63 g/mol) .
- 3-Bromo-N-(2-methylpropyl)aniline : Substituting with a branched alkyl group (C₁₀H₁₄BrN) enhances lipophilicity, making it suitable for hydrophobic interactions in agrochemicals .
Halogen-Substituted Analogs
- 4-Bromo-N-(2-fluorobenzyl)aniline : Combining bromine and fluorine on different rings balances electronic effects. Such compounds are intermediates in synthesizing dual-halogenated bioactive molecules .
- 3-Chloro-N-(2-phenylethyl)aniline : Chlorine’s smaller size and lower electronegativity compared to bromine result in faster reaction kinetics in nucleophilic substitutions, though with reduced steric effects .
Pharmacologically Relevant Derivatives
- Fentanyl Analogs (e.g., para-fluorobutyryl fentanyl): While structurally distinct, these opioids share the N-(2-phenylethyl)aniline motif.
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